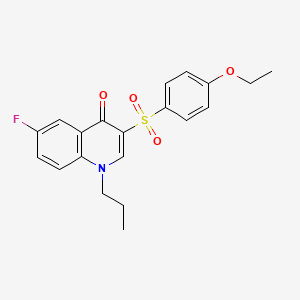

3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

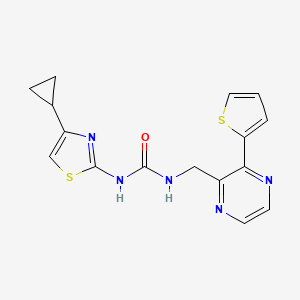

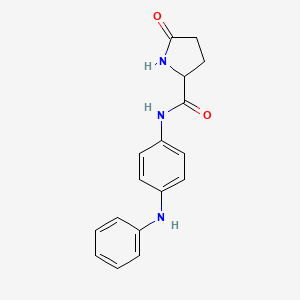

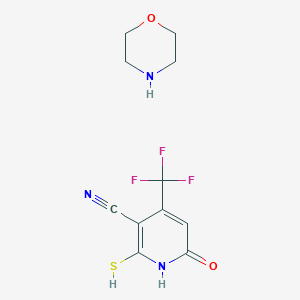

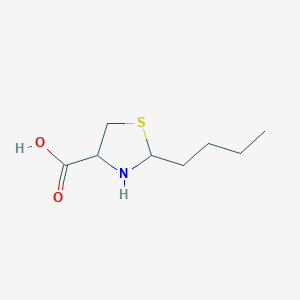

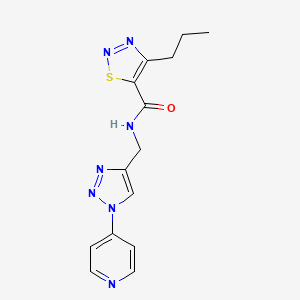

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinolinone ring, the sulfonyl group, and the ethoxyphenyl and fluoro groups. These groups would likely influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinolinone ring, the sulfonyl group, and the ethoxyphenyl and fluoro groups. The sulfonyl group is often involved in substitution and elimination reactions, while the quinolinone ring might undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, while the ethoxyphenyl and fluoro groups might influence its lipophilicity .

Wissenschaftliche Forschungsanwendungen

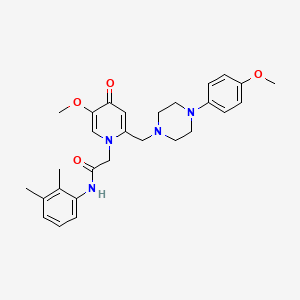

Antitumor Agents

A study by Li-Chen Chou et al. (2010) discusses the design, synthesis, and preclinical evaluation of new disubstituted-quinolin-4-one derivatives as potent antitumor agents. These compounds exhibited significant inhibitory activity against various tumor cell lines, suggesting their potential as anticancer drug candidates. The compounds were evaluated for their cytotoxic activity and one, in particular, showed promise in Hep3B xenograft nude mice models, indicating potential for clinical study (Li-Chen Chou et al., 2010).

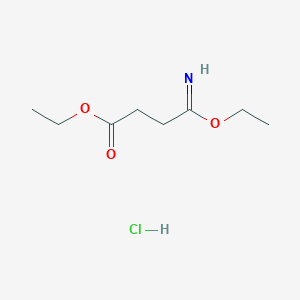

Synthetic Pathways

Research by J. Ichikawa et al. (2006) on the syntheses of ring-fluorinated isoquinolines and quinolines via intramolecular substitution highlights a method leading to high yields of fluorine-containing quinoline derivatives. This work underscores the versatility of these compounds in chemical synthesis and their potential utility in developing new materials and drugs (J. Ichikawa et al., 2006).

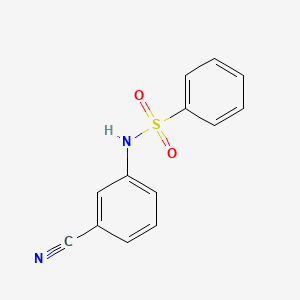

Electron-Transport Materials

A study by S. Jeon et al. (2014) introduced new sulfone-based electron transport materials with high triplet energy for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials, characterized by a diphenylsulfone core and different electron-withdrawing end groups, exhibited high performance in blue PhOLEDs, demonstrating their potential for improving the efficiency and color purity of OLED displays (S. Jeon et al., 2014).

Fluorescent Probes and Sensors

Xiaoling Zhang et al. (2011) developed new europium(III) complexes as fluorescent pH probes for monitoring pH changes in neutral aqueous solutions and biological systems. These complexes were designed to exhibit high sensitivity and negligible background fluorescence, demonstrating their usefulness in biological imaging and diagnostics (Xiaoling Zhang et al., 2011).

Synthesis of Functionalized Quinolines

Liangliang Zhang et al. (2016) described a new method for synthesizing 3-arylsulfonylquinoline derivatives via tert-butyl hydroperoxide mediated cycloaddition. This process facilitates the formation of C-S bonds and quinoline rings in one step, highlighting a straightforward route to obtaining structurally diverse quinolines for pharmaceutical research (Liangliang Zhang et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4S/c1-3-11-22-13-19(20(23)17-12-14(21)5-10-18(17)22)27(24,25)16-8-6-15(7-9-16)26-4-2/h5-10,12-13H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBWLABZYKYEFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B2562972.png)

![2-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B2562978.png)

![5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2562983.png)

![(E)-4-(Dimethylamino)-N-[1-(6-methoxypyridin-2-yl)propyl]but-2-enamide](/img/structure/B2562989.png)